molecular formula C14H14N2O2S B2871839 3-{[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine CAS No. 1904046-97-4

3-{[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B2871839
CAS No.: 1904046-97-4
M. Wt: 274.34
InChI Key: FBQULYHGQCRXKG-UHFFFAOYSA-N
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Description

3-{[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a complex molecular structure comprising pyridine and methylthiophene rings linked by an azetidine scaffold, a motif commonly investigated for its potential to modulate biological targets . Compounds with similar azetidine-pyridine architectures are frequently explored as key intermediates or novel chemical entities in the development of therapeutic agents, particularly in the fields of oncology and infectious diseases . The incorporation of the pyridine ring, a known bioisostere of benzene, can enhance pharmacokinetic properties and facilitate hydrogen bonding with biological targets, thereby improving the compound's interaction profile . Researchers utilize this compound primarily as a building block for the synthesis of more complex molecules or as a core structure for evaluating new pharmacological mechanisms of action. It is supplied strictly for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(4-methylthiophen-2-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-10-5-13(19-9-10)14(17)16-7-12(8-16)18-11-3-2-4-15-6-11/h2-6,9,12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQULYHGQCRXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Ring: Starting with a thiophene precursor, a methyl group is introduced via Friedel-Crafts alkylation.

    Ether Formation: The pyridine ring is connected to the thiophene ring through an ether linkage, often using a Williamson ether synthesis.

    Azetidine Ring Formation: The azetidine ring is synthesized separately and then coupled with the thiophene-pyridine intermediate.

    Methanone Introduction: Finally, the methanone group is introduced through a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methyl group on the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3-{[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Medicine

In medicinal chemistry, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the material science industry, the compound might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Heterocycle Variations

The choice of heterocycle attached to the azetidine significantly impacts physicochemical and biological properties. Below is a comparative analysis:

Table 1: Comparison of Heterocyclic Substituents
Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) Key Features
3-{[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine (Target) Thiophene C₁₄H₁₄N₂O₂S 290.34 Contains sulfur; moderate lipophilicity; potential for sulfur-π interactions.
BK63536: 3-{[1-(2-Methyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]oxy}pyridine Thiazole C₁₃H₁₃N₃O₂S 275.33 Thiazole introduces additional nitrogen; higher polarity; enhanced hydrogen bonding.
BK63502: 3-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}pyridine Oxazole C₁₃H₁₃N₃O₃ 259.26 Oxazole has oxygen and nitrogen; reduced lipophilicity; improved solubility.
BK43904: 3-{[1-(2-Methylbenzoyl)azetidin-3-yl]oxy}pyridine Benzene C₁₆H₁₆N₂O₂ 268.31 Benzoyl group increases lipophilicity; lacks sulfur, altering electronic profile.

Physicochemical Properties

  • Lipophilicity (LogP): Thiophene derivative (Target): Moderate (estimated LogP ~2.1) due to sulfur’s balance between hydrophobicity and polarizability. Thiazole analog (BK63536): Lower LogP (~1.8) due to thiazole’s polar nitrogen. Benzoyl analog (BK43904): Higher LogP (~3.0) owing to the nonpolar benzene ring .
  • Solubility :
    • Oxazole analog (BK63502) exhibits the highest aqueous solubility due to its polar oxygen and nitrogen atoms .
    • Thiophene and thiazole derivatives show intermediate solubility, influenced by sulfur’s polarizability.

Spectroscopic Characteristics

  • ¹H NMR :
    • Thiophene protons in the target compound resonate at δ ~7.2–7.5 ppm, distinct from thiazole (δ ~8.1 ppm) and oxazole (δ ~7.8–8.0 ppm) .
    • Azetidine protons appear as multiplets between δ ~3.5–4.5 ppm across all analogs .
  • IR Spectroscopy :
    • Carbonyl (C=O) stretches are observed at ~1670 cm⁻¹ for thiophene and benzoyl derivatives, slightly shifted in thiazole (~1685 cm⁻¹) due to electron-withdrawing nitrogen .

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